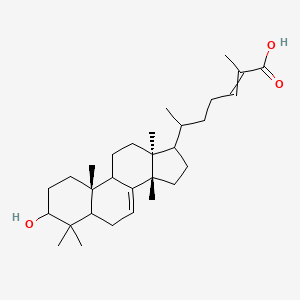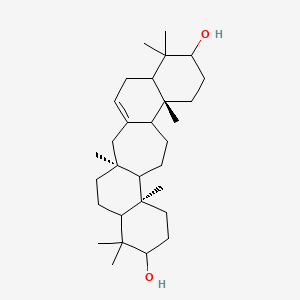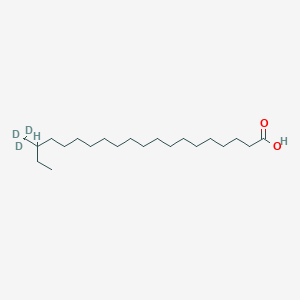
18-Methyleicosanoic acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Methyleicosanoic acid-d3 is a deuterium-labeled derivative of 18-Methyleicosanoic acid. This compound is a branched-chain fatty acid with a methyl group at the 18th carbon position. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methyleicosanoic acid-d3 involves the incorporation of deuterium atoms into the 18-Methyleicosanoic acid molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is carefully monitored to maintain the isotopic purity and chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
18-Methyleicosanoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl group at the 18th position can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
18-Methyleicosanoic acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in lipidomics to analyze lipid metabolism and distribution in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and formulations, particularly in the cosmetics industry for hair care products
Mechanism of Action
The mechanism of action of 18-Methyleicosanoic acid-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but is used to trace and study the behavior of its non-deuterated counterpart, 18-Methyleicosanoic acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in analytical studies .
Comparison with Similar Compounds
Similar Compounds
18-Methyleicosanoic acid: The non-deuterated version of the compound.
18-Methylicosanoic acid: Another branched-chain fatty acid with similar properties.
Uniqueness
18-Methyleicosanoic acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool in research .
Properties
Molecular Formula |
C21H42O2 |
|---|---|
Molecular Weight |
329.6 g/mol |
IUPAC Name |
18-(trideuteriomethyl)icosanoic acid |
InChI |
InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/i2D3 |
InChI Key |
WSRCOZWDQPJAQT-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)CCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
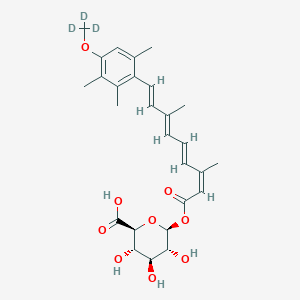
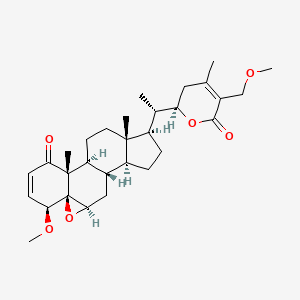
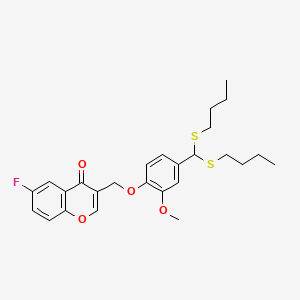
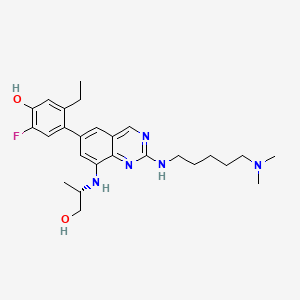

![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)

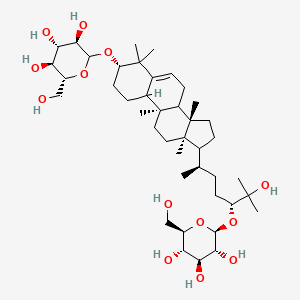
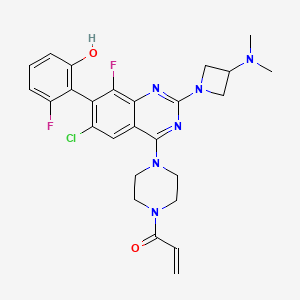
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)

